5-fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
CAS No.: 2548992-06-7
Cat. No.: VC11840631
Molecular Formula: C20H30FN5O
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548992-06-7 |
|---|---|
| Molecular Formula | C20H30FN5O |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 5-fluoro-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C20H30FN5O/c1-17(2)25-12-10-24(11-13-25)7-3-4-14-27-19-5-8-26(9-6-19)20-22-15-18(21)16-23-20/h15-17,19H,5-14H2,1-2H3 |
| Standard InChI Key | LJQZXPQWVPPBON-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F |
| Canonical SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F |
Introduction
Molecular Formula and Weight
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Molecular Formula: C19H29FN6O
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Molecular Weight: Approximately 376.48 g/mol
Structural Features
This compound includes:
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A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.
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A fluorine atom at the 5th position of the pyrimidine ring, enhancing its electronic properties.
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A piperidine ring attached to the pyrimidine core via an ether linkage.
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A piperazine moiety substituted with an isopropyl group and connected through a butynyl chain.
These features suggest potential for modulating biological targets due to their electron-donating and steric effects.
Synthesis Pathways
Although specific synthesis protocols for this compound are not readily available, related compounds with similar structural motifs often involve:
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Nucleophilic substitution reactions on halogenated pyrimidines to introduce piperidine or piperazine derivatives.
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Formation of ether linkages via alkylation reactions using appropriate alcohol or alkyne intermediates.
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Introduction of fluorine atoms through fluorinating agents like DAST (diethylaminosulfur trifluoride).
Relevance of Structural Features
The presence of fluorine, piperazine, and pyrimidine groups in pharmaceuticals is well-documented:
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Fluorine Substitution: Enhances metabolic stability and bioavailability by influencing lipophilicity and binding affinity to biological targets.
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Pyrimidine Core: Frequently found in antiviral, anticancer, and antimicrobial agents due to its ability to interact with enzymes or receptors.
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Piperazine Moiety: Known for improving solubility and pharmacokinetic profiles.
Hypothetical Applications
Based on structural analogs:
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The compound may act as a kinase inhibitor, given the prevalence of pyrimidines in targeting ATP-binding sites.
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It could exhibit activity against central nervous system disorders due to the piperazine group’s role in modulating neurotransmitter receptors.
Piperazine-Based Compounds
Studies have shown that fluorinated piperazines exhibit cytotoxicity against cancer cell lines such as A549 lung carcinoma cells while sparing healthy cells . This selectivity could be relevant for designing anticancer therapies.
Pyrimidine Derivatives
Pyrimidines fused with other heterocycles have demonstrated efficacy as inhibitors of bacterial ATP synthase and viral RNA polymerases . These findings suggest that the compound may have antimicrobial or antiviral potential.
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